molecular formula C13H11ClN2 B11874237 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile

2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile

Cat. No.: B11874237
M. Wt: 230.69 g/mol
InChI Key: HMDGSYZAKWRIFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile typically involves the reaction of 2-chloro-7,8-dimethylquinoline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile is unique due to the presence of both chloro and dimethyl groups on the quinoline ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

2-(2-chloro-7,8-dimethylquinolin-3-yl)acetonitrile

InChI

InChI=1S/C13H11ClN2/c1-8-3-4-10-7-11(5-6-15)13(14)16-12(10)9(8)2/h3-4,7H,5H2,1-2H3

InChI Key

HMDGSYZAKWRIFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)CC#N)Cl)C

Origin of Product

United States

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